2-{(E)-2-[3-(benzyloxy)phenyl]ethenyl}quinolin-8-ol
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Overview
Description
2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL is an organic compound with a complex structure that includes a quinoline core and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyethanol: A simpler compound with a similar benzyloxy group.
Quinoline derivatives: Compounds with a quinoline core, but different substituents.
Uniqueness
2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL is unique due to its combination of a quinoline core and a benzyloxyphenyl group, which gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H19NO2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(E)-2-(3-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C24H19NO2/c26-23-11-5-9-20-13-15-21(25-24(20)23)14-12-18-8-4-10-22(16-18)27-17-19-6-2-1-3-7-19/h1-16,26H,17H2/b14-12+ |
InChI Key |
KBDAQCVTRXYKRT-WYMLVPIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Origin of Product |
United States |
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